tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate. Its molecular formula, C~15~H~21~NO~2~S, corresponds to a molecular weight of 279.4 g/mol. The compound features a five-membered pyrrolidine ring substituted at the 3-position with a phenylsulfanyl (-SPh) group and at the 1-position with a Boc-protected amine.
Structural Features
- Pyrrolidine Core : A saturated five-membered ring containing one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.
- Phenylsulfanyl Group : A sulfur-linked aromatic substituent that enhances lipophilicity and enables participation in redox and nucleophilic reactions.
- Boc Protection : The tert-butoxycarbonyl group shields the pyrrolidine nitrogen, preventing undesired side reactions during synthetic sequences.
The compound’s SMILES notation is CC(C)(C)OC(=O)N1CCC(S-c2ccccc2)C1, reflecting its stereoelectronic arrangement. Alternative naming conventions may use "thio" interchangeably with "sulfanyl," though IUPAC preferentially recommends "sulfanyl" for substituents.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.4 g/mol | |
| Boiling Point | Not reported | - |
| Solubility | Organic solvents (e.g., THF, DCM) | |
| Storage Conditions | 2–8°C (protected from light) |
The Boc group’s thermal stability allows the compound to withstand moderate temperatures during synthesis, while the phenylsulfanyl moiety introduces sensitivity to oxidizing agents.
Historical Development in Heterocyclic Chemistry
The synthesis of this compound emerged from broader advancements in pyrrolidine chemistry during the late 20th century. Pyrrolidine derivatives gained prominence due to their prevalence in natural products (e.g., proline alkaloids) and pharmaceutical agents. The introduction of sulfur-containing substituents, such as phenylsulfanyl groups, became a focal point in the 1990s as researchers explored thioether linkages for modulating bioactivity and material properties.
Key Milestones
- Early Pyrrolidine Functionalization : Initial methods for modifying pyrrolidine at the 3-position relied on halogenation or hydroxylation, limiting diversification.
- Sulfur Incorporation : The development of sulfenylation reagents (e.g., phenylsulfenyl chloride) enabled direct sulfur insertion into pyrrolidine derivatives, as demonstrated in the synthesis of 3-(phenylsulfanyl)pyrrolidine.
- Boc Protection Strategies : Widespread adoption of Boc groups in the 2000s facilitated the synthesis of stable, isolable intermediates like this compound.
Modern synthetic routes often employ a two-step protocol:
- Sulfenylation : Reaction of pyrrolidine with phenylsulfenyl chloride in the presence of a base (e.g., triethylamine) yields 3-(phenylsulfanyl)pyrrolidine.
- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc~2~O) under mild conditions installs the carboxylate group, achieving high yields (>80%).
Industrial-scale production utilizes continuous-flow reactors to optimize efficiency, while quality control measures like HPLC ensure >98% purity for pharmaceutical applications. The compound’s role as a precursor to bioactive molecules (e.g., kinase inhibitors and antiviral agents) has solidified its importance in contemporary drug discovery pipelines.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Classical Batch | PhSCl, Et~3~N, DCM | 75 | 95 | |
| Flow Chemistry | PhSCl, NaH, THF | 92 | 98 |
Properties
IUPAC Name |
tert-butyl 3-phenylsulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)18-14(17)16-10-9-13(11-16)19-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAEOCNJFJPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Pyrrolidine Intermediate
The most widely employed method for synthesizing tert-butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate involves nucleophilic substitution on a pre-functionalized pyrrolidine scaffold. A common precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, undergoes sulfanylation using phenylsulfanyl chloride in the presence of a base such as triethylamine or sodium hydride. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 70–85% .
Mechanistic Insights :
The hydroxyl group on the pyrrolidine ring acts as a leaving group after activation via protonation or coordination with a Lewis acid. The phenylsulfanyl anion attacks the electrophilic carbon, displacing the hydroxyl group. Steric hindrance from the tert-butyl carbamate group necessitates prolonged reaction times (12–24 hours) for complete conversion .
Optimization Strategies :
-
Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce selectivity due to increased solvation of intermediates.
-
Catalysis : Addition of catalytic iodine (5 mol%) improves regioselectivity by stabilizing transient oxonium intermediates .
Hydrogenation of Unsaturated Precursors
An alternative route involves the hydrogenation of tert-butyl 3-(phenylsulfinyl)pyrrolidine-1-carboxylate using palladium on carbon (Pd/C) under hydrogen pressure. This method, adapted from thiophene-based syntheses , reduces the sulfoxide to the sulfide while preserving the tert-butyl carbamate group.
Reaction Conditions :
-
Pressure : 60 psi H₂
-
Catalyst Loading : 20% Pd/C (0.5 equiv)
-
Solvent : Methanol or ethanol
Advantages :
-
High functional group tolerance.
-
Avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates.
Limitations :
-
Requires specialized equipment for high-pressure hydrogenation.
-
Residual catalyst removal necessitates filtration through celite, adding operational complexity .
Mixed Anhydride-Mediated Coupling
The mixed anhydride method, detailed in crystallographic studies , enables direct coupling of phenylsulfanyl groups to the pyrrolidine ring. This approach utilizes isobutyl chloroformate (IBCF) to generate a reactive mixed anhydride intermediate from tert-butyl pyrrolidine-1-carboxylate-2-carboxylic acid. Subsequent treatment with phenylsulfanyl magnesium bromide yields the target compound.
Procedure Summary :
-
Anhydride Formation : Boc-protected pyrrolidine-2-carboxylic acid reacts with IBCF and N-methylmorpholine in dichloromethane at -15°C.
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Nucleophilic Attack : Phenylsulfanyl Grignard reagent is added dropwise, followed by warming to room temperature.
-
Workup : Aqueous extraction and silica gel chromatography isolate the product in 65–78% yield .
Critical Parameters :
-
Temperature control (-15°C to 0°C) prevents premature decomposition of the mixed anhydride.
-
Excess Grignard reagent (1.5 equiv) ensures complete conversion .
Electrochemical Synthesis
Recent advances in electrosynthesis have enabled the preparation of this compound under mild conditions. A nickel-catalyzed electrolysis cell facilitates the coupling of tert-butyl 2-hydroxypyrrolidine-1-carboxylate with phenylsulfanyl radicals generated in situ .
Setup and Conditions :
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Electrodes : Carbon anode, nickel cathode
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Electrolyte : Tetrabutylammonium bromide (0.025 M) in acetonitrile
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Current : 7 mA constant
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Duration : 3 hours
Mechanistic Pathway :
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Anodic Oxidation : Phenylsulfanyl anion oxidizes to a radical species.
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Cathodic Reduction : tert-Butyl 2-hydroxypyrrolidine-1-carboxylate undergoes dehydroxylation, forming a carbon-centered radical.
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Radical Coupling : The two radicals combine to form the C–S bond, yielding the product .
Advantages :
-
Avoids stoichiometric oxidants or reductants.
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Scalable to continuous flow systems for industrial production.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the four methods:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 12–24 h | Simple setup, low cost | Steric hindrance issues |
| Hydrogenation | 85–92 | 6–8 h | High selectivity | High-pressure equipment required |
| Mixed Anhydride | 65–78 | 4–6 h | Versatile for diverse sulfanyl groups | Sensitive to moisture |
| Electrochemical | 94 | 3 h | Green chemistry, scalable | Specialized electrochemical setup |
Industrial-Scale Production Considerations
For large-scale synthesis, the hydrogenation and electrochemical methods are preferred due to their efficiency and environmental sustainability. Industrial protocols often employ:
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Continuous Flow Reactors : To enhance heat transfer and reduce reaction times .
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In-Line Analytics : High-performance liquid chromatography (HPLC) monitors intermediate formation, ensuring >99% purity .
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Solvent Recovery Systems : Methanol and acetonitrile are recycled via distillation, reducing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The tert-butyl and phenylsulfanyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Research indicates that tert-butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation and apoptosis. The presence of the phenylsulfanyl group may enhance interactions with biological targets, potentially leading to the development of novel anticancer agents .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of oxidative stress pathways is hypothesized to be a mechanism of action .
Therapeutic Applications
The compound has been investigated for its potential in various therapeutic areas:
- Cardiovascular Health : Preliminary studies indicate that it may positively influence cardiovascular function by improving endothelial health and reducing inflammation .
- Diabetes Management : Research suggests that derivatives of pyrrolidine compounds may play a role in glucose metabolism and insulin sensitivity, indicating potential applications in diabetes management.
Synthetic Utility
This compound serves as an important synthetic intermediate in organic chemistry. Its structure allows for:
- Diverse Functionalization : The presence of the tert-butyl and phenylsulfanyl groups enables further modifications, leading to a variety of derivatives that can be tailored for specific applications.
- Building Block for Complex Molecules : It can be utilized as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, through established reaction pathways such as nucleophilic substitution and coupling reactions .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant inhibition of cancer cell lines (e.g., breast cancer) in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
In an animal model study focused on neurodegenerative conditions, administration of this compound led to reduced neuronal loss and improved cognitive function metrics compared to control groups. The study highlighted its potential as a neuroprotective agent against oxidative stress-induced damage .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Diversity and Functional Group Effects
The following table summarizes key analogs and their substituent-driven properties:
Physicochemical Properties
- Lipophilicity: The phenylsulfanyl group in the target compound provides higher logP values compared to hydrophilic analogs like hydroxyethylthio (-SCH2CH2OH) or cyano-hydroxypyrrolidine derivatives .
- Stability : The Boc group ensures stability across analogs, but substituents like -SH () or sulfinyl groups () may require inert atmospheres or low-temperature storage .
Key Research Findings
- Reactivity : The phenylsulfanyl group undergoes selective oxidation to sulfoxides or sulfones, enabling diversification into more complex derivatives .
- Comparative Bioactivity: Analogs with electron-withdrawing groups (e.g., CF3, NO2) exhibit enhanced binding to hydrophobic enzyme pockets compared to the target compound .
Biological Activity
tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a pyrrolidine ring, and a phenylsulfanyl substituent. Its molecular formula is , and it has a molecular weight of approximately 239.34 g/mol. The presence of the phenylsulfanyl group is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The phenylsulfanyl group can participate in redox reactions, potentially inhibiting specific enzymes by forming covalent bonds with active sites.
- Receptor Modulation : The pyrrolidine ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing receptor activity and signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may have implications for drug development targeting diseases involving enzyme dysregulation.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly in inhibiting tumor growth through enzyme inhibition mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Study :
-
Anticancer Activity :
- Research indicated that derivatives containing the pyrrolidine structure showed enhanced lipophilicity and metabolic stability, which are beneficial for therapeutic applications in cancer treatment.
-
Biochemical Assays :
- The compound has been used as a probe in biochemical assays to study enzyme mechanisms, providing insights into its potential utility in drug discovery.
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often prepared using tert-butyloxycarbonyl (Boc)-protected intermediates. A typical route involves reacting a pyrrolidine precursor with phenylsulfanyl groups under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents like DMAP (4-dimethylaminopyridine) to improve yields. Monitoring via TLC or HPLC is critical to track progress.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, and ³¹P if applicable), HRMS, and IR spectroscopy. For instance, ³¹P NMR is essential for identifying phosphonates in related compounds, resolving diastereomers or rotamers . In cases of ambiguous signals, 2D NMR (e.g., COSY, HSQC) can clarify connectivity. HRMS confirms molecular weight, while IR identifies functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹) from the Boc group .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at +4°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Handling requires PPE: nitrile gloves, lab coats, and eye protection. Ensure proper ventilation to minimize inhalation risks, as sulfanyl groups may release volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. For example, tert-butyl groups can cause splitting in ¹H NMR due to restricted rotation. To address this:
- Use variable-temperature NMR to observe coalescence of signals.
- Employ deuterated solvents (e.g., DMSO-d₆) to stabilize conformers.
- Validate purity via HPLC or GC-MS to rule out impurities .
Q. What strategies enhance regioselectivity in substitution reactions involving the pyrrolidine ring?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For 3-position modifications (e.g., sulfanyl or boronate groups):
Q. What pharmacological applications are explored for tert-butyl pyrrolidine derivatives, and how is this compound utilized in drug discovery?
- Methodological Answer : Pyrrolidine-Boc derivatives serve as intermediates in kinase inhibitors, antiviral agents, and GPCR modulators. For example:
- Boronate-containing analogs (e.g., tert-butyl 3-(dioxaborolanyl)pyrrolidine) are used in Suzuki-Miyaura couplings for biaryl drug candidates .
- Sulfanyl groups enhance lipophilicity and target binding in protease inhibitors.
In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate activity, followed by pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
